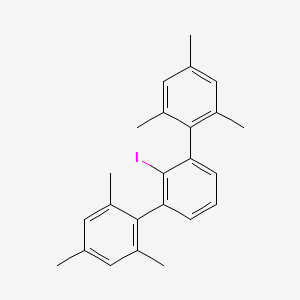

2,6-Dimesitylphenyl iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimesitylphenyl iodide is a well-known organic halide with the molecular formula C24H25I . It has a molecular weight of 440.4 g/mol . The molecule contains a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 440.4 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 440.10010 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 25 . It has a formal charge of 0 . Its complexity, as computed by Cactvs, is 370 .

科学的研究の応用

Analytical Chemistry Applications

HPLC Analysis of Iodide

The derivatization of iodide into 4-iodo-2,6-dimethylphenol, followed by High-Performance Liquid Chromatography (HPLC) with UV detection, represents a method for sensitive iodide detection. This process involves the oxidation of iodide with 2-iodosobenzoate at pH 6.4 in the presence of 2,6-dimethylphenol (Verma, Jain, & Verma, 1992).

Gas Chromatography-Mass Spectrometry for Iodide Determination

An approach for determining iodine, iodide, and iodate in aqueous solutions involves derivatization of iodine in the presence of 2,6-dimethylphenol and subsequent measurement by gas chromatography-mass spectrometry (Shin, Oh-Shin, Kim, & Ryu, 1996).

Organometallic Chemistry

Synthesis of Organotellurium Iodides

The reaction of (DmephTe)2 (dmeph = 2,6-dimethylphenyl) with iodine or pyridinium iodide under Ar atmosphere leads to the synthesis of various organotellurium iodides, representing new classes in organotellurium chemistry (Faoro, Oliveira, & Lang, 2009).

Complex Formation in Lanthanide Chemistry

The molecular structures of 2,6-dimesitylphenyl derivatives of trivalent ytterbium in lanthanide chemistry show the formation of complexes with a distorted octahedral coordination environment about the metal center (Rabe, Strissel, Liable-Sands, Concolino, & Rheingold, 1999).

Polymerization and Organic Synthesis

Polymerization Catalysis

Copper-mixed n-butylamine/dibutylamine complexes have been used for the polymerization of 2,6-dimethylphenol, demonstrating that catalyst activity is highly dependent on specific combinations of copper salts and amines (Li, 1995).

Suzuki Reactions

Palladium complexes bearing bulky (2,6-dimesitylphenyl)dimethylphosphine have been effective in catalyzing Suzuki reactions for coupling aryl chlorides with arylboronic acids (Smith, Woloszynek, Chen, Ren, & Protasiewicz, 2004).

Environmental Chemistry

- Determination of Chlorine Dioxide in Water: A gas chromatographic method has been developed for chlorine dioxide determination in water, involving a reaction with iodide to form iodine, which then reacts with 2,6-dialkylphenol (Shin & Jung, 2006).

将来の方向性

The dynamic removal of iodine from systems like 2,6-Dimesitylphenyl iodide can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . This suggests that there are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

作用機序

Target of Action

It’s known that iodides generally interact with various organic compounds in chemical reactions .

Mode of Action

Iodides are generally involved in various chemical reactions such as substitution reactions .

Biochemical Pathways

Iodides are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

Iodides are known to participate in various chemical reactions, potentially leading to various molecular and cellular effects .

特性

IUPAC Name |

2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSKTQRJUVVQHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)